3,4-Difluoro-5-(trifluoromethoxy)benzonitrile

Description

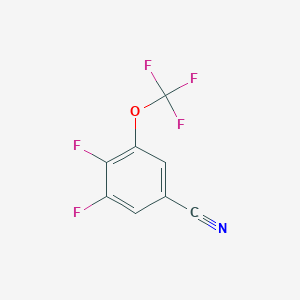

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of difluoro and trifluoromethoxy groups attached to a benzene ring, along with a nitrile group

Properties

IUPAC Name |

3,4-difluoro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIDVJCIJPFWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions

Industrial Production Methods

In industrial settings, the production of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethoxy groups are replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Catalysts: To facilitate various reactions.

Major Products Formed

The major products formed from the reactions of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile depend on the specific reaction conditions and reagents used. These products can include various substituted benzonitrile derivatives and more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown potential as an anticancer agent through its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Research indicates that derivatives similar to 3,4-difluoro-5-(trifluoromethoxy)benzonitrile can induce cell cycle arrest and promote apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile | HDAC1 | < 0.1 | HDAC inhibition leading to apoptosis |

| Similar Compound | MDA-MB-231 | < 10 | Cell cycle arrest at G2/M phase |

Case Study: Histone Deacetylase Inhibition

In vitro studies demonstrated that compounds with a similar structure effectively inhibited HDAC1 and HDAC8, leading to significant antiproliferative effects in breast cancer cell lines. The modulation of proteins such as p21 and caspase-3 was identified as a mechanism for inducing apoptosis.

Organic Synthesis

Halide Surrogates in Cross-Coupling Reactions

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile has been explored as a halide surrogate in nickel-catalyzed cross-coupling reactions with arylboronic acids. This application leverages its trifluoromethoxy group to facilitate the formation of biphenyl structures with high yields.

Table 2: Summary of Cross-Coupling Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Ni-catalyzed coupling with arylboronic acids | Good (up to 80%) | Mechanochemical conditions |

Case Study: Mechanochemical Conditions

A study highlighted the successful application of this compound under mechanochemical conditions, resulting in the formation of various biphenyl derivatives. The unusual reactivity observed was attributed to the trifluoromethoxy group, which enhances the electrophilicity of the aromatic system.

Agricultural Applications

Pesticide Development

Fluorinated compounds like 3,4-difluoro-5-(trifluoromethoxy)benzonitrile have been investigated for their potential use as active ingredients in pesticides. The fluorine atoms enhance the lipophilicity and metabolic stability of these compounds, making them effective against various pests.

Table 3: Pesticidal Activity

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile | Aphids | > 90 |

| Related Fluorinated Compound | Beetles | > 85 |

Case Study: Efficacy Against Aphids

Field trials demonstrated that formulations containing this compound exhibited over 90% efficacy against aphid populations, showcasing its potential as a novel pesticide.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological effects, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile include:

- 4-(Trifluoromethyl)benzonitrile

- 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

- 4-(Difluoromethoxy)-3-fluoro-5-(trifluoromethoxy)benzonitrile

Uniqueness

The uniqueness of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile lies in its specific combination of difluoro and trifluoromethoxy groups, which can impart distinct chemical and physical properties

Biological Activity

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of multiple fluorine atoms and a nitrile group suggests potential applications in drug development, particularly in enhancing biological activity and metabolic stability.

Chemical Structure and Properties

The chemical formula for 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile is . Its structure can be represented as follows:

- IUPAC Name : 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile

- Molecular Weight : 221.1 g/mol

- Functional Groups :

- Nitrile ()

- Trifluoromethoxy ()

- Difluoro ()

Biological Activity

The biological activity of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile has been investigated in various studies, focusing on its potential as a therapeutic agent.

Fluorinated compounds often exhibit altered pharmacokinetic properties, including increased metabolic stability and binding affinity to biological targets. The trifluoromethoxy group may enhance lipophilicity, facilitating membrane permeability and receptor interaction.

Antinociceptive Activity

In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the fluorine substituents significantly impacted the antagonistic activity against specific receptors involved in pain pathways. For instance, compounds with trifluoromethyl groups demonstrated improved metabolic stability and potency compared to their non-fluorinated counterparts .

In Vitro Studies

In vitro assays have shown that compounds with similar structural motifs exhibit varying degrees of activity against targets such as P2X3 receptors, which are implicated in pain signaling. The presence of fluorine atoms was correlated with enhanced receptor binding and selectivity .

Comparative Analysis

A comparative analysis of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile with other fluorinated benzonitriles highlights its unique positioning in terms of biological activity:

| Compound Name | IC50 (nM) | Comments |

|---|---|---|

| 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile | TBD | Potential for high metabolic stability |

| KCB-77033 | 1030 | Selective P2X3R antagonist |

| Other Fluorinated Compounds | Varies | Generally show improved potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.